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Cancer Type
Cell Line(s)
Used

Effective
Concentration (In
Vitro)

Key Experimental
Findings

Citation

Colorectal Cancer HCT116,
DLD1,

COLO205,
LoVo

Not explicitly stated
(Proliferation assay)

Inhibited cell proliferation;
induced metabolic

changes, increased ROS
and apoptosis.

[1]

Head and Neck
Squamous Cell
Carcinoma
(HNSCC)

SCC47,
others

10 nM - 100 µM
(Glucose uptake

assay)

Inhibited glucose uptake
and cell viability; induced

apoptosis; enhanced
effects with T2R agonists.

[2]

Breast Cancer MDA-MB-
231, 4T1

10 nM (Glycolysis
Stress Test)

Potently inhibited
glycolysis; combination

with mitochondrial agents
caused metabolic crisis.

[3]

Non-Small Cell
Lung Cancer
(NSCLC)

H1975 10 µM (Combination
with Osimertinib)

Sensitized tumor cells to
the EGFR TKI Osimertinib

in vitro.

[4]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s520545?utm_src=pdf-body
https://www.smolecule.com/products/s520545?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/40247224/
https://www.nature.com/articles/s41420-024-02106-z
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-024-13186-6
https://biosignaling.biomedcentral.com/articles/10.1186/s12964-025-02259-z
https://www.smolecule.com/products/s520545?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cancer Type
Cell Line(s)
Used

Effective
Concentration (In
Vitro)

Key Experimental
Findings

Citation

Hepatocellular
Carcinoma (HCC)

MHCC97-H,
HepG2

10 µM
(Proliferation/MTT

assay)

Inhibited glucose uptake
and cell proliferation;

suppressed EMT-related
factors.

[5] [6]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using BAY-876, as described in the literature.

Cell Viability and Proliferation Assay (MTT)

This protocol is used to assess the anti-proliferative effects of BAY-876, as performed in hepatocellular

carcinoma studies [5] [6].

Cell Seeding: Seed HCC cell lines (e.g., MHCC97-H or HepG2) into 96-well plates at a density of

2,000 cells per well in complete culture medium.
Compound Treatment: The following day, treat the cells with a concentration gradient of BAY-876
(e.g., ranging from nanomolar to micromolar levels). Include a negative control group treated with the
vehicle (e.g., DMSO).

Incubation and MTT Application: Culture the cells for the desired duration (e.g., 24-72 hours).
Then, add 50 µL of MTT solution (5 mg/mL in serum-free medium) to each well and incubate for 5

hours at 37°C.
Solubilization and Measurement: Carefully discard the medium and add 200 µL of dimethyl

sulfoxide (DMSO) to each well to dissolve the formed formazan crystals. Shake the plate gently.
Data Analysis: Transfer 150 µL of the solution to a new 96-well plate. Measure the absorbance at a

wavelength of 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle
control.

Glycolysis Stress Test (Seahorse XF Analyzer)
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This assay directly measures the effect of BAY-876 on glycolytic function, as used in breast cancer research

[3].

Cell Preparation: Seed appropriate breast cancer cells (e.g., MDA-MB-231 or 4T1) in a dedicated
XF96 cell culture microplate at a density of 20,000-40,000 cells per well. Culture them overnight.

Treatment and Media Exchange: Treat cells with BAY-876 (e.g., 10 nM) or vehicle for a specified
period. Before the assay, replace the growth medium with XF assay medium (supplemented with 2

mM L-glutamine, 1 mM pyruvate, and 10 mM glucose). Incuate for 1 hour in a non-CO₂ incubator.
Assay Run: Load the compound ports of the XF assay cartridge as follows:

Port A: 10 mM Glucose
Port B: 1-2 µM Oligomycin

Port C: 50 mM 2-Deoxy-D-glucose (2-DG)
Run the standard Glycolysis Stress Test program on the Seahorse XFe96 Analyzer. This measures

the Extracellular Acidification Rate (ECAR), a key indicator of glycolysis.
Data Analysis: Key parameters to calculate include Glycolysis (the rate after glucose injection),

Glycolytic Capacity (the rate after oligomycin injection), and Glycolytic Reserve.

Glucose Uptake Measurement

This protocol measures the direct inhibition of glucose transport by BAY-876, as performed in HNSCC

studies [2].

Method 1: Media Glucose Depletion

Seed HNSCC cells (e.g., SCC47) and allow them to adhere.

Treat with BAY-876 across a concentration range (e.g., 10 nM to 100 µM).
After 24 hours, collect the cell culture media.

Use a glucose assay kit to measure the concentration of glucose remaining in the media. A
greater reduction in glucose consumption in treated groups indicates effective GLUT1 inhibition.

Method 2: Real-time Live-Cell Imaging with a Biosensor

Seed cells expressing a FRET-based glucose biosensor (e.g., FLII¹²Pglu-700µδ6).

Treat the cells with BAY-876.
Using a live-cell imaging system, add a high concentration of glucose (e.g., 25 mM) to the

media and monitor the FRET signal in real-time.
A slower rate of signal change in BAY-876-treated cells indicates a direct block of glucose

uptake.
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Mechanism of Action and Signaling Pathways

BAY-876 exerts its anti-cancer effects primarily by directly and competitively inhibiting the Glucose

Transporter 1 (GLUT1). This inhibition starves cancer cells of glucose, a crucial fuel for the heightened

glycolysis (the Warburg effect) that many tumors depend on [7] [8]. The resulting energy crisis leads to

reduced proliferation and can activate apoptosis (programmed cell death) through mechanisms involving

increased reactive oxygen species (ROS) [1].

Furthermore, GLUT1 has non-canonical roles in tumor progression. Recent studies indicate it can physically

interact with other proteins to drive oncogenic signaling. For example, in lung cancer, GLUT1 binds to

phosphorylated EGFR (p-EGFR), which stabilizes and regulates its downstream signaling pathways. In this

context, BAY-876 not only blocks glucose entry but also disrupts this GLUT1-EGFR axis, thereby

sensitizing cancer cells to EGFR-targeted therapies like Osimertinib [4].

The following diagram illustrates the core mechanisms by which BAY-876 kills cancer cells and its potential

for combination therapies.
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BAY-876
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Inhibits Glucose Uptake Disrupts Non-Canonical Signaling
(e.g., GLUT1-EGFR Axis)

Metabolic Effects

• Energy Crisis • Reduced Proliferation • Increased ROS

Induces Apoptosis

Sensitizes to Combination Therapy

• EGFR-TKIs (e.g., Osimertinib) • Mitochondrial Agents • Bitter Receptor Agonists
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Research Applications and Notes

Combination Therapy is Key: BAY-876 shows enhanced efficacy when combined with other agents,
such as EGFR tyrosine kinase inhibitors in lung cancer [4], mitochondrial-targeting drugs in breast
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cancer [3], and bitter taste receptor agonists in HNSCC [2].

Formulation Challenges: BAY-876 is water-insoluble, which poses a challenge for systemic delivery.
Researchers are developing novel formulations, such as microcrystalline suspensions for direct intra-

tumoral injection, to achieve sustained localized drug release [5] [6].
Concentration Guidance: For initial in vitro experiments, a good starting point is a concentration

range of 1-100 nM for single-agent efficacy, while low micromolar (µM) concentrations may be
required for combination studies or in specific cell lines. Always conduct a dose-response curve to

determine the optimal concentration for your specific model.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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